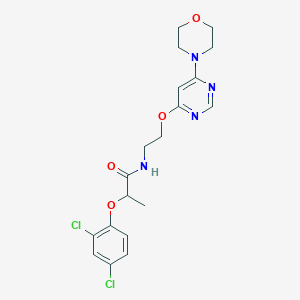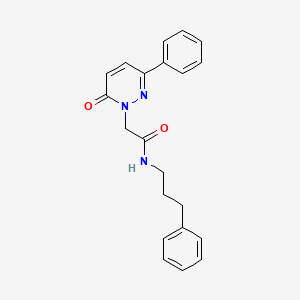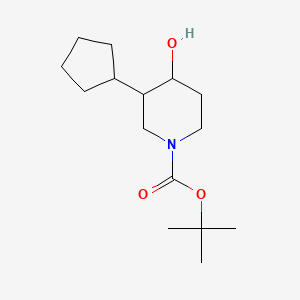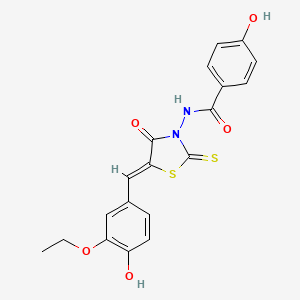
2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate halogenated compound under basic conditions.
Attachment of the morpholinopyrimidinyl group: This step involves the reaction of the intermediate with a morpholinopyrimidine derivative, often under nucleophilic substitution conditions.
Final coupling: The final step involves coupling the intermediate with a propanamide derivative, possibly using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinopyrimidinyl group.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The dichlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application:
Molecular Targets: Could include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound might interfere with signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid:
N-(2-(6-morpholinopyrimidin-4-yl)ethyl)acetamide: A related compound with similar structural features.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide is unique due to the combination of its dichlorophenoxy and morpholinopyrimidinyl groups, which may confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4O4/c1-13(29-16-3-2-14(20)10-15(16)21)19(26)22-4-7-28-18-11-17(23-12-24-18)25-5-8-27-9-6-25/h2-3,10-13H,4-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNQDFNKTLELHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NC=NC(=C1)N2CCOCC2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2647676.png)
![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2647682.png)
![5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2647683.png)

![1-(3,4-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2647687.png)
![N-[2-[2-(2-Methoxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2647688.png)
![4-methoxy-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2647689.png)

![6-[4-(Dimethylamino)phenyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647693.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2647695.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2647696.png)
